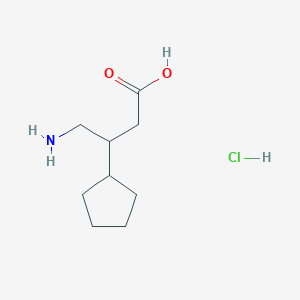

4-Amino-3-cyclopentylbutanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a cyclopentyl ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cyclopentylbutanoic acid hydrochloride typically involves the following steps:

Amination: The addition of an amino group to the cyclopentylated intermediate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

The reaction conditions for these steps may vary, but common reagents include cyclopentyl bromide, ammonia or an amine source, and hydrochloric acid. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and purification systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective reagents, and the implementation of environmentally friendly practices.

化学反応の分析

Types of Reactions

4-Amino-3-cyclopentylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

科学的研究の応用

Pharmacological Applications

4-Amino-3-cyclopentylbutanoic acid hydrochloride is recognized for its anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) effects. These properties make it a candidate for treating various psychological conditions.

Anxiolytic Effects

Research indicates that this compound can effectively alleviate symptoms of anxiety and related disorders. It acts on GABA(B) receptors, which are crucial for regulating anxiety levels in the brain. The binding affinity of the compound to these receptors correlates with its efficacy in reducing anxiety symptoms, making it a potential alternative to traditional anxiolytics.

Cognitive Enhancement

In addition to its anxiolytic properties, this compound has been shown to improve cognitive functions such as memory, attention, and sensory-motor skills. Studies suggest that it enhances mental performance by modulating neurotransmitter systems involved in learning and memory processes.

Therapeutic Uses

The therapeutic potential of this compound extends to various medical conditions:

Treatment of Depression

Preliminary studies suggest that this compound may have antidepressant effects, potentially benefiting individuals suffering from major depressive disorders. Its mechanism may involve the enhancement of GABAergic transmission, which is often dysregulated in depressed patients.

Management of Sleep Disorders

The sedative properties of this compound make it suitable for treating sleep disorders such as insomnia. By promoting relaxation and reducing anxiety, it can facilitate improved sleep quality.

Use in Alcoholism and Substance Abuse

There is emerging evidence supporting the use of this compound in managing alcohol dependence and withdrawal symptoms. Its ability to modulate GABA receptors may help mitigate cravings and reduce anxiety associated with withdrawal.

Case Studies and Research Findings

Several case studies and clinical trials have explored the efficacy of this compound:

作用機序

The mechanism of action of 4-Amino-3-cyclopentylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4-Amino-3-phenylbutanoic acid hydrochloride: Similar in structure but with a phenyl group instead of a cyclopentyl group.

3-Amino-4-phenylbutanoic acid hydrochloride: Another similar compound with slight variations in the position of functional groups.

Uniqueness

4-Amino-3-cyclopentylbutanoic acid hydrochloride is unique due to its cyclopentyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications.

生物活性

4-Amino-3-cyclopentylbutanoic acid hydrochloride (ACPH) is a compound that has garnered attention in the fields of medicinal chemistry and neuroscience due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanism of action, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C9H18ClNO2

- Molecular Weight : 207.70 g/mol

- Classification : Hydrochloride salt, enhancing solubility in water.

ACPH is believed to function primarily as a modulator of the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is the principal inhibitory neurotransmitter in the central nervous system, and compounds that influence its activity are often explored for their therapeutic potential in treating anxiety, depression, and other neurological disorders.

Potential Mechanisms:

- GABA Receptor Interaction : Preliminary studies suggest that ACPH may interact with GABA receptors, potentially enhancing inhibitory neurotransmission. This interaction could lead to anxiolytic effects, making it a candidate for further research in anxiety and mood disorders.

- Neurotransmitter Modulation : The presence of an amino group and cyclopentane ring may allow ACPH to influence synaptic transmission and receptor binding, although specific pathways remain to be fully elucidated.

Summary of Biological Activities

| Activity | Description |

|---|---|

| GABAergic Modulation | Potentially enhances GABAergic activity, influencing anxiety and depression symptoms. |

| Neuroprotective Effects | May exhibit neuroprotective properties through modulation of synaptic activity. |

| Cognitive Enhancement | Suggested efficacy in improving cognitive functions based on preliminary findings. |

Case Studies and Experimental Data

Research on ACPH is still emerging, with limited but promising findings:

-

Neuroscience Applications :

- In vitro studies have demonstrated that ACPH can elicit significant changes in motoneuron activity in isolated spinal cord preparations from neonatal rats, suggesting its potential role as a neuromodulator .

- A study indicated that ACPH might mimic the effects of GABA at certain concentrations, leading to decreased neuronal excitability .

-

Comparative Studies :

- Compared to similar compounds such as 4-Amino-3-phenylbutanoic acid hydrochloride (known for its sedative properties), ACPH's unique cyclopentyl structure may confer distinct pharmacological properties that warrant further investigation into its therapeutic potential.

Applications in Medicine

While this compound is primarily used as a research chemical, its implications for therapeutic applications are noteworthy:

- Potential Treatments : Given its interaction with GABA receptors, ACPH could be explored for use in treating conditions such as:

- Anxiety disorders

- Depression

- Sleep disorders

- Cognitive decline

Future Directions

Further research is essential to fully understand the pharmacodynamics of ACPH. Future studies should focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

- Comparative Efficacy : Evaluating ACPH against established treatments for neurological disorders.

特性

IUPAC Name |

4-amino-3-cyclopentylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-6-8(5-9(11)12)7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHGCRZEXXXKAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。